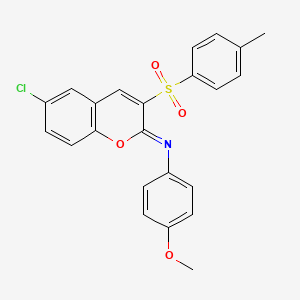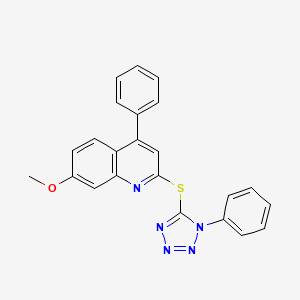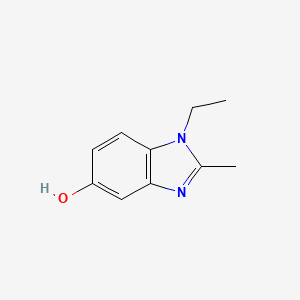![molecular formula C28H34N6O4 B2923472 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223824-14-3](/img/structure/B2923472.png)
2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is complex and unique, contributing to their wide range of biological activities . The specific structure of your compound would need to be determined using techniques like NMR or X-ray crystallography.Applications De Recherche Scientifique
Synthesis and Characterization
- Reactions of Anthranilamide with Isocyanates :
- This study by Chern et al. (1988) involves the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar compounds starting from anthranilamide and chloroethyl isocyanate, showcasing the synthetic pathways relevant to our compound of interest (Chern et al., 1988).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation :
- El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with demonstrated antimicrobial activity, suggesting possible antimicrobial applications for our compound (El‐Kazak & Ibrahim, 2013).
Receptor Binding and Potential Therapeutic Applications
- Adenosine Receptor Subtype Selectivity :
- Kim, Ji, and Jacobson (1996) investigated the binding affinity of triazoloquinazoline derivatives to human A3 receptors, indicating potential for receptor-targeted therapeutics (Kim, Ji, & Jacobson, 1996).
Computer Prediction of Biological Activity
- Synthesis and Biological Activity Prediction :
- Danylchenko, Drushlyak, and Kovalenko (2016) conducted computer modeling to predict the biological activity and acute toxicity of similar compounds, illustrating the potential for in silico methods to explore the applications of our compound (Danylchenko, Drushlyak, & Kovalenko, 2016).
Novel Synthesis Methods
- Intramolecular Cyclization of Enamides :
- Kumar et al. (2012) reported on the synthesis of oxazoles through intramolecular cyclization, a method that could be relevant for the synthesis of our compound (Kumar et al., 2012).
Safety And Hazards
Orientations Futures
The [1,2,4]triazolo[4,3-a]quinazoline scaffold has attracted remarkable attention due to its widespread potential pharmaceutical activity . Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBGVYUOYNIZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
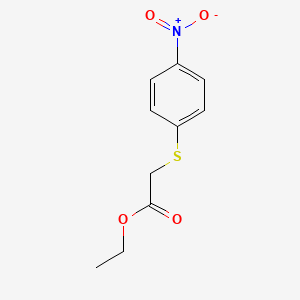

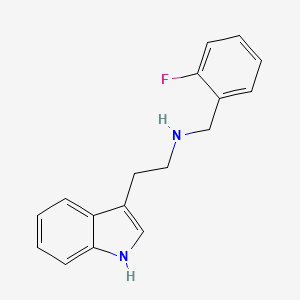
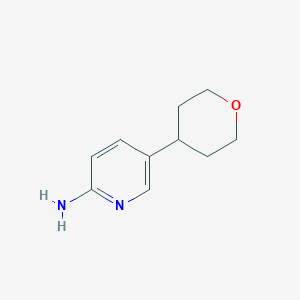
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
